Pyrrolidine carboxamide derivative 2
Description
Pyrrolidine carboxamide derivatives are a class of heterocyclic compounds featuring a five-membered pyrrolidine ring conjugated with a carboxamide group. These derivatives are pivotal in medicinal chemistry due to their structural versatility, enabling interactions with diverse biological targets. Notable examples include:
- Idasanutlin (RG7388): A pyrrolidine carboxamide in phase III clinical trials as an MDM2 antagonist for cancer therapy .
- RTI-229: A dopamine transporter (DAT)-selective compound with a pyrrolidine carboxamide moiety, demonstrating high selectivity and potency .
- Antitubercular agents: Pyrrolidine carboxamides targeting enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis (MTb) with IC50 values as low as 0.39 µM .
Their therapeutic relevance spans oncology, infectious diseases, and neurology, driven by conformational stability, tunable substitutions, and strong target affinity.
Properties
Molecular Formula |
C30H34ClF3N4O |
|---|---|
Molecular Weight |
559.1 g/mol |
IUPAC Name |
[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[4-[2-(3-chloro-4-fluorophenyl)-5-methylpyrazol-3-yl]piperidin-1-yl]methanone |
InChI |
InChI=1S/C30H34ClF3N4O/c1-18-13-28(38(35-18)21-6-8-26(33)25(31)15-21)19-9-11-36(12-10-19)29(39)24-17-37(30(2,3)4)16-23(24)22-7-5-20(32)14-27(22)34/h5-8,13-15,19,23-24H,9-12,16-17H2,1-4H3/t23-,24+/m0/s1 |
InChI Key |
UGINLDOCQNRWSG-BJKOFHAPSA-N |
Isomeric SMILES |
CC1=NN(C(=C1)C2CCN(CC2)C(=O)[C@@H]3CN(C[C@H]3C4=C(C=C(C=C4)F)F)C(C)(C)C)C5=CC(=C(C=C5)F)Cl |
Canonical SMILES |
CC1=NN(C(=C1)C2CCN(CC2)C(=O)C3CN(CC3C4=C(C=C(C=C4)F)F)C(C)(C)C)C5=CC(=C(C=C5)F)Cl |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of Pyrrolidine Precursors
The catalytic hydrogenation of unsaturated pyrrolidine intermediates is a cornerstone for establishing stereochemistry in carboxamide derivatives. Patent EP3015456A1 details a method where a compound of formula E (a pyrrolidine-2-carboxylic acid derivative with a chiral center) undergoes hydrogenation using chiral catalysts to yield the cis-isomer D with retained enantiomeric purity. Key parameters include:
-
Catalysts : Chiral catalysts represented by formulas M1 or M2 (DTB-substituted complexes), which enforce cis-selectivity.
-
Solvents : Tetrahydrofuran (THF) or acetonitrile, optimizing catalyst activity.
-
Yields : 56–72% for isolated cis-isomers, contrasting with racemic mixtures from conventional hydrogenation.
Table 1: Catalytic Hydrogenation Conditions and Outcomes
| Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Yield (%) | Cis:Trans Ratio |
|---|---|---|---|---|---|
| M1 | THF | 25 | 50 | 68 | 95:5 |
| M2 | Acetonitrile | 30 | 45 | 56 | 92:8 |
This method circumvents racemization at the 2-position, a common issue in pyrrolidine hydrogenation, by leveraging steric hindrance from the catalyst.
Alkylation and Protecting Group Strategies
Direct Alkylation of Carboxyl Intermediates
Alkylation of pyrrolidine-2-carboxylic acid intermediates introduces diverse substituents (R = methyl, ethyl, benzyl) at the 2-position. However, racemization occurs if the carboxyl group is unprotected. EP3015456A1 resolves this by:
Table 2: Alkylation Efficiency Under Varied Conditions
| Base | Alkylating Agent | Solvent | Yield (%) | Racemization (%) |
|---|---|---|---|---|
| NaH | MeI | DMF | 78 | <5 |
| n-BuLi | BnBr | THF | 65 | 12 |
Hydrolysis and Amidation
Post-alkylation, the ester protecting group is hydrolyzed using aqueous NaOH (70% yield). Subsequent amidation employs:
-
Activation : Formation of mixed anhydrides with ClCOOEt.
-
Coupling : Reaction with amines (e.g., NH3, methylamine) in DMF at 0–25°C.
Chiral Derivatization for Enantioseparation
Synthesis of (S)-Pyrrolidine-2-Carboxamide Derivatives
J-stage (2025) outlines a method for synthesizing enantiopure carboxamides using (S)-pyrrolidine-2-carboxylic acid and N-methylpyridine-2-amine:
Table 3: Derivatization Reagents and Detection Limits
| Reagent | LOD (amol) | α (Separation Factor) | Rs (Resolution) |
|---|---|---|---|
| PCP2-Me | 15–72 | 1.12–1.28 | 1.5–2.1 |
| PCP2 | 49–260 | 1.08–1.21 | 1.2–1.8 |
This approach enhances sensitivity in LC-MS/MS analyses while preserving enantiomeric integrity.
Comparative Analysis of Synthetic Routes
Yield vs. Stereochemical Fidelity
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine carboxamide derivative 2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups, such as amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine oxides, while reduction can produce amines .
Scientific Research Applications
Pyrrolidine carboxamide derivative 2 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, and antiviral properties. It has shown promise in preclinical studies for the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of pyrrolidine carboxamide derivative 2 involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various therapeutic effects, such as the suppression of tumor growth or the inhibition of bacterial proliferation .
Comparison with Similar Compounds
Structural and Conformational Analysis
Pyrrolidine carboxamides exhibit distinct conformational properties compared to analogous heterocycles:
Key Findings :
- The pyrrolidine ring’s higher rotational barrier enhances conformational rigidity, promoting stronger target binding .
Table 1: Inhibitory Potency Across Targets
Key Findings :
- Pyrrolidine carboxamides show superior antitubercular activity (IC50: 0.39 µM) compared to triclosan-based inhibitors .
- Methylation at the pyrrolidine nitrogen boosts antiviral potency by 40-fold (e.g., compound 23, EC50: 0.4 µM vs. 16 µM for unmethylated derivative) .
Impact of Substituents and Modifications
Substituents on the pyrrolidine carboxamide scaffold critically influence activity:
Table 2: Substituent Effects on Bioactivity
Key Findings :
- Virtual libraries with 17.5 million pyrrolidine carboxamide variants highlight the scaffold’s adaptability for optimizing potency .
- Sulfation of tetrazole derivatives reduces anti-Clostridium difficile activity, unlike pyrrolidine amides, which retain potency .
Selectivity and Mechanism of Action
Pyrrolidine carboxamides exhibit target selectivity over analogous scaffolds:
- RTI-229: >1,000-fold selectivity for DAT over serotonin/norepinephrine transporters due to dual pharmacophores (p-iodophenyl and pyrrolidine carboxamide) .
- Pyrazolo[1,5-a]pyrimidines : Substituting pyrrolidine with oxazolidin-2-one reduces TRK inhibition (IC50 >100 nM vs. 1–100 nM for pyrrolidine) .
Q & A
How can researchers optimize pyrrolidine carboxamide derivatives for enhanced target selectivity in receptor binding studies?
Answer:
Optimization involves systematic structure-activity relationship (SAR) studies to evaluate substituent effects on affinity and selectivity. For example:
- Substituent positioning : In PARP inhibitors like (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492), fluorination at the phenyl ring and stereochemical orientation of the pyrrolidine moiety significantly improved enzyme inhibition (IC₅₀ = 1 nM) and cellular potency .
- Bioisosteric replacements : Replacing tetrazole groups with carboxamide moieties in angiotensin receptor ligands (e.g., 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}pyrrolidine-2-carboxamide) maintained binding affinity while enhancing metabolic stability .
Methodology : Use iterative cycles of synthesis, X-ray crystallography (to resolve binding modes), and radioligand displacement assays to quantify receptor affinity .
What computational strategies are effective in designing pyrrolidine carboxamide derivatives as protease inhibitors?
Answer:
Advanced computational methods include:
- QSAR modeling : Training sets with IC₅₀ values (e.g., 0.35–22.4 μM for Plasmodium falciparum inhibitors) enable predictive models for activity optimization. Molecular descriptors like lipophilicity and hydrogen-bond donor/acceptor counts are critical .
- Docking simulations : For falcipain-2 inhibitors, docking into the catalytic triad (Cys42, His174, Asn204) identifies favorable interactions between the pyrrolidine carboxamide group and the enzyme’s active site .
Validation : Cross-validate predictions with enzymatic assays and crystallographic data (e.g., dihedral angle analysis of chromone-pyrrolidine derivatives ).
How can researchers resolve stereochemical challenges during the synthesis of pyrrolidine carboxamide derivatives?
Answer:
Stereochemical control is critical for bioactivity. Strategies include:
- Chiral auxiliaries : Use (2S,5R)-configured intermediates to ensure correct spatial orientation, as seen in the synthesis of (2S,5R)-5-((2-fluorobenzyl)oxy)phenylpyrrolidine-2-carboxamide .
- X-ray crystallography : Resolve ambiguous configurations, as demonstrated for scalusamide A-C, where Marfey’s reagent analysis and comparative spectroscopy confirmed stereochemistry .
Case study : Epimerization at C-7 in scalusamides was addressed via HPLC separation and reductive derivatization .
How should researchers address contradictory activity data between in vitro and in vivo models for pyrrolidine carboxamide derivatives?
Answer:
Discrepancies often arise from pharmacokinetic (PK) variability or off-target effects. Mitigation steps:
- PK profiling : Measure plasma stability, membrane permeability (Caco-2 assays), and metabolic clearance (e.g., cytochrome P450 inhibition) .
- Target engagement assays : Use positron emission tomography (PET) with radiolabeled analogs (e.g., RTI-229 for dopamine transporter selectivity) to confirm in vivo target binding .
Example : RTI-229’s high DAT selectivity (Ki < 1 nM) was validated using competitive binding assays against serotonin/norepinephrine transporters .
What structural modifications enhance the antimicrobial activity of pyrrolidine carboxamide derivatives?
Answer:
Key modifications include:
- Electron-donating substituents : Pyrrolidine-appended calix[4]arene derivatives with –OCH₃ groups showed MIC values <125 µg/mL against E. coli and B. subtilis due to enhanced membrane disruption .
- Rigidification : Introducing spirocyclic motifs (e.g., 3'-(4-chlorophenyl)spiro[indoline-2,2'-pyrrolidine]-4'-carboxamide) improves conformational stability and Gram-negative activity .
Methodology : Combine MIC assays with time-kill studies and scanning electron microscopy (SEM) to assess bactericidal mechanisms .
What advanced techniques are used to analyze the conformational dynamics of pyrrolidine carboxamide derivatives in solution?
Answer:
- NMR spectroscopy : 2D NOESY experiments reveal through-space interactions between the pyrrolidine ring and aromatic substituents, critical for bioactive conformations .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., CXCR3 antagonists) to identify stable binding poses over 100-ns trajectories .
Case study : Chromone-pyrrolidine derivatives exhibited twisted conformations (dihedral angles 23.97–58.48°) that correlated with MAO-B inhibitory activity .
How can researchers leverage electrochemical methods to synthesize pyrrolidine carboxamide derivatives?
Answer:
Electrochemical decarboxylation enables sustainable synthesis:
- Anodic decarboxylation : N-acetylamino malonic acid derivatives undergo decarboxylation to generate pyrrolidine-containing amino acids, which are precursors for carboxamide derivatives .
- Advantages : Avoids toxic reagents (e.g., phosgene) and enables enantioselective synthesis via chiral electrode modifiers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
